Benzyl 3-bromo-5-methoxybenzoate
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Overview
Description
Benzyl 3-bromo-5-methoxybenzoate is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzoic acid, where the benzyl group is attached to the carboxyl group, and the benzene ring is substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-bromo-5-methoxybenzoate can be synthesized through the esterification of 3-bromo-5-methoxybenzoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as:
- Bromination of 5-methoxybenzoic acid to form 3-bromo-5-methoxybenzoic acid.
- Esterification of the brominated acid with benzyl alcohol under controlled temperature and pressure conditions.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield products like azides or thiocyanates.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of alcohols.
Scientific Research Applications
Benzyl 3-bromo-5-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl 3-bromo-5-methoxybenzoate involves its interaction with various molecular targets. The bromine atom and methoxy group on the benzene ring can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with biological molecules.
Comparison with Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a methyl ester group instead of a benzyl ester.
3-Bromo-5-methoxybenzoic acid: The parent acid form of the compound.
Benzyl 2-bromo-5-methoxybenzoate: A positional isomer with the bromine atom at the 2-position instead of the 3-position.
Uniqueness: Benzyl 3-bromo-5-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
benzyl 3-bromo-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-8-12(7-13(16)9-14)15(17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMCIDSNERWSRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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